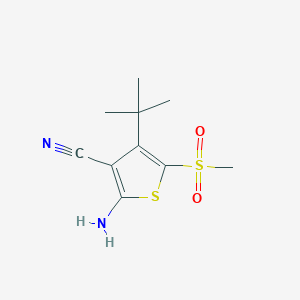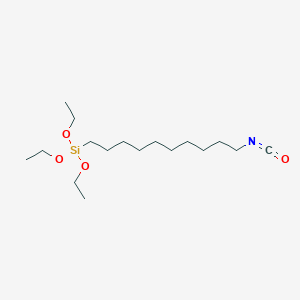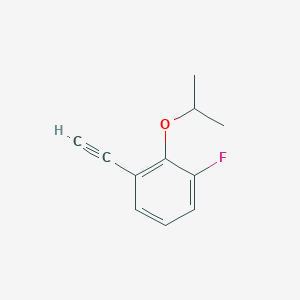
3-((1s)-1-Aminobutyl)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1s)-1-Aminobutyl)phenylamine is an organic compound that belongs to the class of phenylamines. Phenylamines are characterized by the presence of an amine group attached to a benzene ring. This compound is particularly interesting due to its chiral center, which can lead to different stereoisomers with distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1s)-1-Aminobutyl)phenylamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to phenylamine using a mixture of tin and concentrated hydrochloric acid under reflux conditions.
Alkylation: The phenylamine is then alkylated with 1-bromobutane in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1s)-1-Aminobutyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenylamines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-((1s)-1-Aminobutyl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-((1s)-1-Aminobutyl)phenylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The benzene ring can participate in π-π interactions, further modulating its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine (Aniline): A simpler compound with similar reactivity but lacks the chiral center.
Ethylamine: Another primary amine with a different alkyl group.
Phenethylamine: Contains an ethyl group instead of a butyl group, leading to different properties
Uniqueness
3-((1s)-1-Aminobutyl)phenylamine is unique due to its chiral center, which can lead to different stereoisomers with distinct biological and chemical properties. This makes it a valuable compound for studying stereochemistry and its effects on reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3-[(1S)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m0/s1 |
Clé InChI |
BTXXYJHEJAUVDS-JTQLQIEISA-N |
SMILES isomérique |
CCC[C@@H](C1=CC(=CC=C1)N)N |
SMILES canonique |
CCCC(C1=CC(=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)




![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)
